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Compound of Interest

Compound Name: PF-2771

Cat. No.: B2525819

The novel small-molecule inhibitor, PF-2771, exhibits potent and highly selective inhibition of
the centromere-associated protein E (CENP-E) kinesin, a critical component in mitotic
progression. Experimental data confirms that PF-2771 effectively inhibits CENP-E's motor
activity at nanomolar concentrations while displaying no significant activity against other closely
related kinesins at substantially higher concentrations.

PF-2771 has been identified as a potent, noncompetitive inhibitor of the CENP-E motor domain
with an IC50 value of 16.1 + 1.2 nmol/L.[1][2][3][4] This targeted activity disrupts chromosome
congression during mitosis, leading to mitotic arrest and subsequent apoptosis in cancer cells,
particularly in triple-negative breast cancer (TNBC) models.[1] The selectivity of a kinase
inhibitor is a crucial factor in its development as a therapeutic agent, as off-target effects can
lead to toxicity and reduced efficacy.

Comparative Selectivity Profile

To ascertain the selectivity of PF-2771, its inhibitory activity was assessed against a panel of
other kinesin motor proteins, including Eg5 (also known as KSP), chromokinesin, and MCAK.
The results demonstrate a stark difference in the inhibitor's effect on CENP-E compared to the
other kinesins tested.
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% Inhibition at 10

Kinesin Target PF-2771 1C50 % Inhibition at 1 pM .

1
CENP-E 16.1+£1.2 nM
Eg5/KSP > 10 pM 0%[1][2][5] 0%[1][2]
Chromokinesin >10 uM 0%I[1][2][5] 0%[1][2]
MCAK > 10 pM 0%[1][2][5] 0%[1][2]

As the data indicates, PF-2771 shows no inhibition of Eg5/KSP, chromokinesin, or MCAK at
concentrations up to 10 uM, which is over 600-fold higher than its IC50 for CENP-E.[1][2][5]
This high degree of selectivity underscores the specific nature of the interaction between PF-
2771 and the CENP-E motor domain. Furthermore, PF-2771 was screened against a panel of
74 protein kinases and showed minimal inhibition (<23% at 1 uM and <40% at 10 uM), further
confirming its specific inhibitory profile.[1][2]

Experimental Protocols

The validation of PF-2771's selectivity was determined through a series of biochemical assays
designed to measure the ATPase activity of the kinesin motor domains in the presence of the
inhibitor.

Biochemical Assay for CENP-E Enzymatic Activity and
Selectivity

This protocol outlines the methodology used to determine the IC50 of PF-2771 for CENP-E and
to assess its selectivity against other kinesins.

1. Reagents and Materials:
 Purified recombinant human CENP-E motor domain (amino acids 1-342).
» Purified recombinant motor domains of Eg5, chromokinesin, and MCAK.

e Microtubules (polymerized from tubulin).
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ATP (Adenosine triphosphate).

LDH (Lactate dehydrogenase).

NADH (Nicotinamide adenine dinucleotide, reduced form).
PEP (Phosphoenolpyruvate).

PIPES buffer (pH 7.0).

PF-2771 at various concentrations.

96-well microplates.

Spectrophotometer capable of reading absorbance at 340 nm.

. Assay Principle: The assay is a coupled enzyme assay that measures the rate of ATP

hydrolysis by the kinesin motor domain. The regeneration of ADP to ATP is coupled to the

oxidation of NADH to NAD+, which results in a decrease in absorbance at 340 nm. This

change in absorbance is directly proportional to the ATPase activity of the kinesin.

3

. IC50 Determination for CENP-E:

A reaction mixture is prepared in 15 mM PIPES buffer (pH 7.0) containing 1 mg/mL
microtubules, 2 mM ATP, 2.5 mM PEP, 200 uM NADH, and 10 U/mL LDH.[6]

A serial dilution of PF-2771 is prepared, with final concentrations typically ranging from
nanomolar to micromolar.

The reaction is initiated by the addition of 20 nM of the CENP-E motor domain to the reaction
mixture containing the different concentrations of PF-2771.[6]

The reaction is incubated at 30°C, and the rate of NADH oxidation is monitored by
measuring the decrease in absorbance at 340 nm over time.

The IC50 values are calculated by performing a nonlinear, least-squares fit of the data to a
four-parameter dose-response curve equation.[6]
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4. Selectivity Assay against Other Kinesins:

e The same coupled enzyme assay is used, with the respective kinesin motor domains
replacing CENP-E.

e The concentrations of the other kinesin motor domains used are: 200 nM for chromokinesin,
200 nM for Eg5, and 226 nM for MCAK.[6]

o PF-2771 is tested at fixed concentrations of 1 uM and 10 uM in triplicate.[6]

e The percentage of inhibition is calculated by comparing the ATPase activity in the presence
of PF-2771 to the activity in a vehicle control (DMSO).

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for determining the
selectivity of PF-2771.
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Caption: Workflow for assessing PF-2771's kinesin selectivity.

This comprehensive evaluation confirms the high selectivity of PF-2771 for CENP-E, making it
a valuable chemical probe for studying CENP-E's role in mitosis and a promising candidate for

further development as a targeted anticancer therapeutic.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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